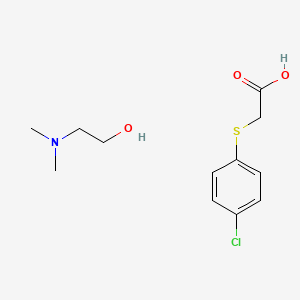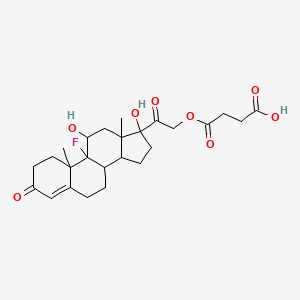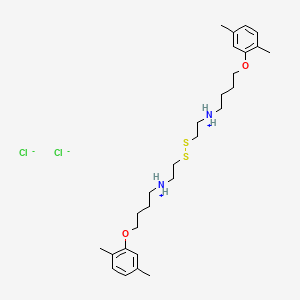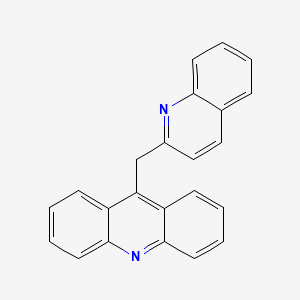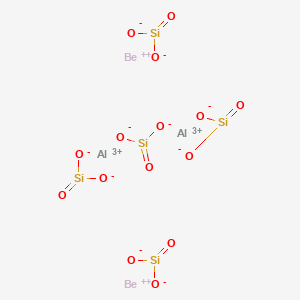
Beryllium-aluminum-silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is well-known for its various gemstone varieties, including emerald and aquamarine. Beryl is a cyclosilicate mineral that forms hexagonal crystals and is found in granitic pegmatites and mica schists .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beryllium-aluminum-silicate can be synthesized through several methods. One common method involves the thermal reduction of beryllium magnesium fluoride and the electrolysis of fused salts of beryllium chloride or beryllium fluoride . Another method includes the sulfate process, where beryl is mixed with calcite and smelted in an electric arc furnace at 1400-1500°C. The resulting melt is quenched, ground, and treated with concentrated sulfuric acid to convert beryllium and aluminum oxides into water-soluble sulfates .
Industrial Production Methods: Industrial production of this compound typically involves mining beryl ore from granitic pegmatites. The ore is then crushed and processed to extract beryllium oxide, which is further refined to produce beryllium metal or compounds . The sulfate method is widely used in industrial settings due to its efficiency in extracting beryllium from beryl ore .
Chemical Reactions Analysis
Types of Reactions: Beryllium-aluminum-silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, beryllium can be oxidized to form beryllium oxide, while aluminum can undergo reduction to form aluminum metal .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, potassium hydroxide, and ammonia . These reactions typically occur under high-temperature conditions, such as those found in electric arc furnaces or during electrolysis .
Major Products Formed: The major products formed from reactions involving this compound include beryllium oxide, aluminum oxide, and various silicates . These products are valuable in various industrial applications, including the production of ceramics and electronic components .
Scientific Research Applications
Beryllium-aluminum-silicate has numerous scientific research applications across various fields. In chemistry, it is used as a source of beryllium for the synthesis of beryllium compounds . In biology and medicine, this compound is studied for its potential use in medical imaging and cancer treatment . In industry, it is used in the production of lightweight, high-strength materials for aerospace and defense applications . Additionally, this compound is used in the manufacture of X-ray windows and other specialized equipment .
Mechanism of Action
The mechanism of action of beryllium-aluminum-silicate involves its interaction with various molecular targets and pathways. Beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and subsequently inhibiting the activation of the E2F transcription factor . This mechanism is relevant in the context of cancer research, where beryllium compounds are studied for their potential to inhibit tumor growth .
Comparison with Similar Compounds
Beryllium-aluminum-silicate is unique among similar compounds due to its specific chemical composition and crystal structure. Similar compounds include other beryllium minerals such as phenakite (Be₂SiO₄) and bertrandite (Be₄Si₂O₇(OH)₂) . Compared to these compounds, this compound has a more complex crystal structure and a higher beryllium content, making it particularly valuable for industrial and scientific applications .
Properties
CAS No. |
37220-37-4 |
|---|---|
Molecular Formula |
Al2Be2O15Si5 |
Molecular Weight |
452.40 g/mol |
IUPAC Name |
dialuminum;diberyllium;dioxido(oxo)silane |
InChI |
InChI=1S/2Al.2Be.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 |
InChI Key |
KSWWQZIPBNRBPA-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


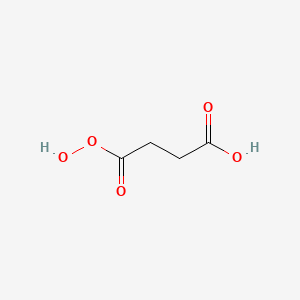
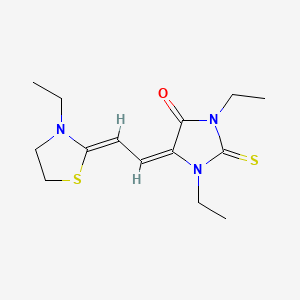

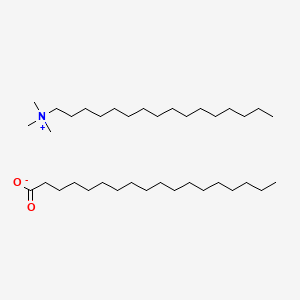


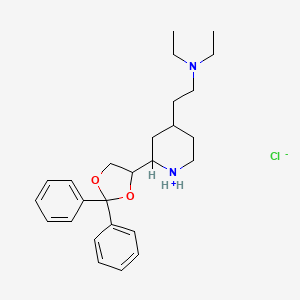

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
